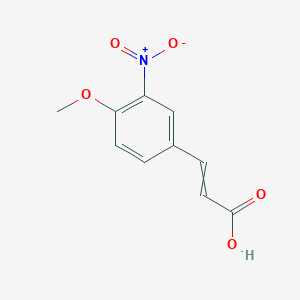

3-{3-Nitro-4-methoxyphenyl}acrylic acid

Descripción general

Descripción

3-{3-Nitro-4-methoxyphenyl}acrylic acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of cinnamic acid, characterized by the presence of a nitro group and a methoxy group on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Nitro-4-methoxyphenyl}acrylic acid typically involves the reaction of 3-nitro-4-methoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-{3-Nitro-4-methoxyphenyl}acrylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-{3-Amino-4-methoxyphenyl}acrylic acid.

Reduction: 3-{3-Nitro-4-methoxyphenyl}propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-{3-Nitro-4-methoxyphenyl}acrylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-{3-Nitro-4-methoxyphenyl}acrylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

3-{3-Nitro-4-hydroxyphenyl}acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

3-{3-Nitro-4-methylphenyl}acrylic acid: Similar structure but with a methyl group instead of a methoxy group.

3-{3-Nitro-4-ethoxyphenyl}acrylic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-{3-Nitro-4-methoxyphenyl}acrylic acid is unique due to the presence of both a nitro group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.

Actividad Biológica

3-{3-Nitro-4-methoxyphenyl}acrylic acid is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, focusing on its anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenyl ring substituted with a nitro group and a methoxy group, which contribute to its unique biological properties. Its structure allows for various interactions with biological macromolecules, enhancing its pharmacological potential.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound interacts with specific proteins involved in cell signaling pathways, leading to altered gene expression related to apoptosis and cell proliferation.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammatory processes, thereby reducing inflammation.

- Scavenging Free Radicals : The presence of hydroxyl groups allows the compound to neutralize reactive oxygen species (ROS), mitigating oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 33 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

| MDA-MB-231 | 30 | Inhibition of tubulin polymerization |

Antioxidant Activity

This compound also exhibits notable antioxidant properties. It has been reported to effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound demonstrates anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Studies : A study investigating the effects of this compound on MCF-7 cells showed a significant reduction in cell viability with an IC50 value of 33 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

- Antioxidant Evaluation : Another study assessed the antioxidant activity of the compound using DPPH radical scavenging assays, demonstrating a strong capacity to reduce oxidative stress markers in treated cells.

- Inflammation Modulation : Research focusing on the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{3-Nitro-4-methoxyphenyl}acrylic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted benzaldehydes and acrylic acid derivatives. For example, nitro-substituted aromatic aldehydes (e.g., 3-nitro-4-methoxybenzaldehyde) undergo Knoevenagel condensation with malonic acid or its esters in the presence of a base catalyst (e.g., piperidine). Optimization includes controlling reaction temperature (80–120°C), solvent polarity (ethanol or DMF), and catalyst loading to maximize yield . Purity can be improved via recrystallization using ethanol/water mixtures.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : Use - and -NMR to confirm the presence of the acrylic acid backbone (δ ~6.3–7.8 ppm for vinyl protons) and nitro/methoxy substituents (δ ~3.9 ppm for -OCH) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement. The methoxy and nitro groups exhibit distinct torsion angles, influencing packing interactions .

- FT-IR : Validate carbonyl (C=O stretch at ~1680–1720 cm) and nitro (asymmetric stretch at ~1520 cm) functional groups .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- UV-Vis spectroscopy to monitor photodegradation under light exposure.

- HPLC to track hydrolytic degradation in aqueous buffers (pH 4–9) over time. Store the compound in amber vials at 4°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different studies?

Discrepancies in antimicrobial or antitumor activity may arise from variations in:

- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using reference strains (e.g., E. coli ATCC 25922) and controls (e.g., vancomycin for Gram-positive bacteria) .

- Structural analogs : Compare activity of this compound with derivatives (e.g., halogen-substituted analogs) to identify substituent-dependent trends .

- Mechanistic studies : Use molecular docking to evaluate binding affinity against targets like β-lactamases or tumor necrosis factor (TNF-α) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Asymmetric Morita-Baylis-Hillman (MBH) reactions with chiral catalysts (e.g., cinchona alkaloid-derived amines) enable enantioselective synthesis. Key steps include:

- Catalyst screening : Test tertiary amines (e.g., C6/C7 catalysts) for enantiomeric excess (ee) via chiral HPLC .

- Substrate engineering : Introduce bulky substituents (e.g., trifluoromethyl groups) to enhance stereocontrol .

- Post-reaction hydrolysis : Hydrolyze MBH adducts to carboxylic acids for biological evaluation .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and nitro group reduction potentials .

- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., carbapenemases) to guide functional group modifications .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial potency to prioritize synthetic targets .

Q. Methodological Tables

Table 1. Key Spectral Data for Structural Validation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| -NMR | δ 6.8–7.5 ppm (aromatic H), δ 6.3–6.5 ppm (vinyl H) | |

| FT-IR | 1680 cm (C=O), 1520 cm (-NO) | |

| X-ray Diffraction | Space group P2/c, torsion angle C1-C2-C3=120° |

Table 2. Comparative Bioactivity of Structural Analogs

| Derivative | MIC against S. aureus (µg/mL) | Target Enzyme Inhibition (%) | Reference |

|---|---|---|---|

| 3-Nitro-4-methoxy derivative | 12.5 | β-lactamase: 78% | |

| 3-Bromo-4-methoxy analog | 25.0 | TNF-α: 45% |

Propiedades

IUPAC Name |

3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPILCFVGFXZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356327 | |

| Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58435-22-6 | |

| Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.